molecular formula C19H13ClF2N2O6S B2996145 Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-41-2

Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2996145
CAS RN: 899959-41-2
M. Wt: 470.83
InChI Key: KBCDJTZQZKSRDZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H13ClF2N2O6S and its molecular weight is 470.83. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Several synthesized compounds structurally related to Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been evaluated for their antibacterial and antifungal activities. For instance, novel heterocyclic compounds containing sulfonamido moieties have shown promising results as antibacterial agents, indicating the potential for similar compounds to be utilized in the development of new antimicrobial treatments (Azab, Youssef, & El‐Bordany, 2013).

Organic Synthesis

Research into the efficient synthesis of various organic compounds has included studies on similar chemical structures. For example, a study on the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases advanced methodologies in organic synthesis that could be applicable to the synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and similar compounds (Machado et al., 2011).

Antioxidant Properties

The antioxidant potential of compounds structurally related to Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been explored, suggesting possible applications in preventing oxidative stress-related diseases. This is exemplified by the study on dihydropyridine derivatives that demonstrated significant antioxidant activity, indicating a promising area of research for related compounds (Sudhana & Jangampalli Adi, 2019).

Molecular Docking Studies

Molecular docking studies of related compounds have provided insights into their potential mechanisms of action, such as interactions with enzymes or receptors. For example, the design and synthesis of a phenylhydrazine derivative showed potent nonazole anticandidal activity, supported by molecular docking studies to understand its interaction with cytochrome P450-dependent enzymes (Ghabbour et al., 2014).

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(2,5-difluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O6S/c1-2-29-19(26)18-15(30-31(27,28)16-9-11(21)7-8-13(16)22)10-17(25)24(23-18)14-6-4-3-5-12(14)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCDJTZQZKSRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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